molecular formula C12H10FNO B6493098 3-[(2-fluorophenyl)methoxy]pyridine CAS No. 1707575-06-1

3-[(2-fluorophenyl)methoxy]pyridine

Cat. No.: B6493098
CAS No.: 1707575-06-1
M. Wt: 203.21 g/mol
InChI Key: JXLOQLLRZBGOAN-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenyl)methoxy]pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds The structure of this compound consists of a pyridine ring substituted with a methoxy group attached to a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-fluorophenyl)methoxy]pyridine typically involves the reaction of 2-fluorobenzyl alcohol with pyridine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-fluorophenyl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The methoxy group can also influence the compound’s solubility and membrane permeability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

    2-Fluoropyridine: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.

    3-Methoxypyridine: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

    2-Fluoro-3-methoxypyridine:

Uniqueness: 3-[(2-Fluorophenyl)methoxy]pyridine is unique due to the specific positioning of the fluorophenyl and methoxy groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLOQLLRZBGOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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